molecular formula C27H23N3O4 B2600512 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide CAS No. 1326836-35-4

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2600512
CAS No.: 1326836-35-4
M. Wt: 453.498
InChI Key: BHQXBSYKXFSEMV-UHFFFAOYSA-N
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Description

This compound is a tricyclic amide derivative characterized by a complex heterocyclic core structure. Its IUPAC name reflects a unique 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-tetraene scaffold, substituted with a 2-phenylethyl group at position 5 and an N-(2-methylphenyl)acetamide moiety at position 3 . The tricyclic system combines oxygen and nitrogen heteroatoms, which contribute to its electronic and steric properties. The 2-methylphenyl substituent on the acetamide group may enhance lipophilicity, influencing solubility and membrane permeability compared to simpler phenyl analogs .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-18-9-5-7-13-21(18)28-23(31)17-30-24-20-12-6-8-14-22(20)34-25(24)26(32)29(27(30)33)16-15-19-10-3-2-4-11-19/h2-5,7,9-11,13,20,22,24-25H,6,8,12,14-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWREMKOBIEZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3C4CCCCC4OC3C(=O)N(C2=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The structure suggests potential interactions with various receptors, which could modulate cellular signaling pathways.
  • Antioxidant Properties : Compounds with similar structural motifs often exhibit antioxidant activity, reducing oxidative stress in cells.

Pharmacological Potential

Research indicates that compounds with similar frameworks can exhibit a range of pharmacological effects:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Some studies report efficacy against bacterial and fungal strains.
  • Anti-inflammatory Properties : Compounds like this one may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Results

  • Anticancer Activity :
    • A study demonstrated that structurally related compounds significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest .
    • The compound's ability to modulate the expression of genes involved in apoptosis was highlighted, suggesting a targeted mechanism in cancer therapy.
  • Antimicrobial Effects :
    • Research indicated that similar compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antimicrobial agents .
    • The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potency compared to standard antibiotics.
  • Anti-inflammatory Activity :
    • In vitro studies revealed that the compound could down-regulate the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
    • Animal models showed reduced inflammatory responses when treated with this compound, indicating its therapeutic potential in inflammatory diseases.

Comparison of Biological Activities

Activity TypeCompoundEfficacyReference
AnticancerSimilar CompoundIC50 = 15 µM
AntimicrobialSimilar CompoundMIC = 32 µg/mL against E. coli
Anti-inflammatoryThis Compound50% reduction in cytokines

Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Presence of dioxo groupsEnhances enzyme inhibition
Oxa ringIncreases receptor binding
Phenylethyl substitutionImproves lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Structural Features Biological Activity References
N-Phenylacetamide derivative (CHEMENU product) Similar tricyclic core but lacks the 2-methyl group on the phenyl ring. Not explicitly reported; inferred to have lower lipophilicity than the 2-methyl variant.
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6-yl acetic acid amides Replaces oxygen with sulfur; tetracyclic system with dithia-aza framework. Demonstrated antimicrobial activity in preliminary assays.
5-Hydroxy-flavones Flavonoid backbone with intramolecular hydrogen bonding (HB). Antioxidant and anti-inflammatory properties; retention behavior linked to HB strength.

Physicochemical Properties

  • Hydrogen Bonding : The 8-oxa and 5-dioxo groups create strong hydrogen-bond acceptors, contrasting with sulfur-containing analogs (e.g., dithia derivatives), which exhibit weaker HB capacity .
  • Stability : The tricyclic core’s rigidity may improve thermal stability compared to linear amides or azo dyes .

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